molecular formula C12H26N2 B1587304 1-Octylpiperazine CAS No. 54256-45-0

1-Octylpiperazine

Cat. No.: B1587304
CAS No.: 54256-45-0
M. Wt: 198.35 g/mol
InChI Key: RRZDZQLIIMBIDL-UHFFFAOYSA-N
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Description

1-Octylpiperazine is an organic compound with the molecular formula C12H26N2. It consists of a piperazine ring substituted with an octyl group at the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a boiling point of 240-241°C and a density of 0.836 g/mL at 25°C .

Scientific Research Applications

1-Octylpiperazine has a wide range of applications in scientific research:

Safety and Hazards

1-Octylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

1-Octylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with octyl halides under basic conditions. The reaction typically proceeds as follows:

  • Reaction with Octyl Halides: : Piperazine reacts with octyl bromide or octyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

  • Industrial Production: : Industrially, this compound can be produced through continuous flow processes, where piperazine and octyl halides are reacted in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

1-Octylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

  • Oxidation: : this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically leads to the formation of N-oxide derivatives.

  • Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines.

  • Substitution: : this compound can undergo nucleophilic substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkyl derivatives. The reaction conditions typically involve the use of a base and an organic solvent .

Mechanism of Action

The mechanism of action of 1-Octylpiperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, depending on the specific target. For example, piperazine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, leading to the modulation of neurotransmitter activity. This interaction can result in various physiological effects, including sedation and muscle relaxation .

Comparison with Similar Compounds

1-Octylpiperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties, 1-Benzylpiperazine is used in the synthesis of psychoactive substances.

    1-Phenylpiperazine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs.

    1-Methylpiperazine: Commonly used as a building block in organic synthesis, 1-Methylpiperazine is a versatile intermediate.

This compound is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties and enhances its lipophilicity. This makes it suitable for applications where increased hydrophobicity is desired .

Properties

IUPAC Name

1-octylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-10-14-11-8-13-9-12-14/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDZQLIIMBIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371832
Record name 1-Octylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54256-45-0
Record name 1-Octylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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